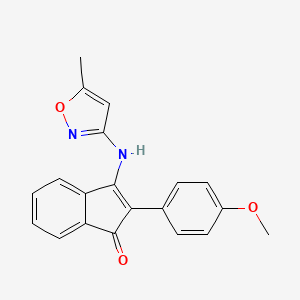

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-12-11-17(22-25-12)21-19-15-5-3-4-6-16(15)20(23)18(19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBABJRGVKOEJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one, with the CAS number 1022394-38-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

- Molecular Formula : C20H16N2O3

- Molar Mass : 332.35 g/mol

- Structural Characteristics : The compound features an indene core substituted with a methoxyphenyl and a methylisoxazole group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- MDA-MB-231 (breast cancer) : The compound demonstrated an IC50 value ranging from 2.43 to 7.84 μM.

- HepG2 (liver cancer) : An IC50 value between 4.98 and 14.65 μM was noted, indicating a selective toxicity towards cancerous cells compared to non-cancerous cell lines .

The mechanisms underlying the anticancer effects of this compound include:

- Microtubule Destabilization : It has been identified as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation .

- Induction of Apoptosis : Studies have shown that the compound can enhance caspase-3 activity significantly, suggesting its role in promoting apoptosis in cancer cells .

- Cell Cycle Arrest : The compound affects cell cycle progression, leading to inhibition of tumor growth .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| Study B | HepG2 | 4.98 - 14.65 | Apoptosis induction |

| Study C | LLC-PK1 (non-cancerous) | >20 | Selectivity for cancer cells |

In Vivo Studies

In vivo experiments have further validated the anticancer potential of this compound:

- Tumor Models : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the indenone, isoxazole, and methoxyphenyl-containing families. Below is a detailed analysis based on the evidence:

Structural Analogues from Crystallographic Studies ()

A crystallographic fragment screening study identified several indenone-related compounds, including:

- 4-[hydroxy(phenyl)-methylidene]-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-pyrrolidine-2,3-dione (MW: 367.4 g/mol): This compound shares the 4-methoxyphenyl substituent but replaces the isoxazole group with a pyrrolidine-2,3-dione moiety. The hydroxypropyl and phenyl-methylidene groups introduce additional hydrogen-bonding capacity, which may enhance solubility compared to the target compound .

- 1-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3-[3-(2-oxo-1,3-oxazolidin-3-yl)-phenyl]-urea (MW: 367.4 g/mol): This analog retains the indenone core but incorporates a urea linkage and an oxazolidinone group.

Methoxyphenyl-Containing Indenone Derivatives ()

The compound (4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine (MW: 335.4 g/mol) features a pyrazole-imine fused to an indenone core. Unlike the target compound, this derivative has two methoxy groups on the phenyl ring and lacks the isoxazole substituent. The pyrazole-imine system may confer distinct electronic properties, influencing binding affinity in enzymatic assays .

Isoxazole and Thiazole Derivatives ()

Compounds such as 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS: 733030-58-5) share the 4-methoxyphenyl group but incorporate thiazole rings instead of isoxazole. Thiazoles are known for their role in antimicrobial and anticancer agents, suggesting that substitution with isoxazole (as in the target compound) could modulate bioactivity or toxicity profiles .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Functional Insights

- Biological Activity : While direct data on the target compound are lacking, analogs like the pyrrolidine-2,3-dione derivative () and thiazole-containing compounds () highlight the importance of heterocyclic substituents in antimicrobial and enzyme-targeting applications. The isoxazole group in the target compound may offer improved metabolic stability over thiazoles due to reduced susceptibility to nucleophilic attack .

- Structural Flexibility: The indenone core allows for versatile substitution, as seen in , where pyrazole-imine fusion alters electronic properties. This flexibility suggests the target compound could be optimized for specific binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.